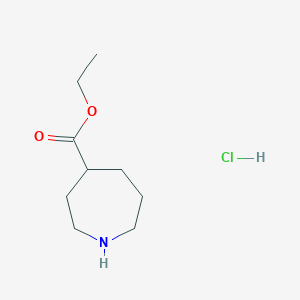![molecular formula C21H21ClN2O2S2 B2776495 N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 920178-92-3](/img/structure/B2776495.png)
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole ring, a phenyl ring with a methylthio group, and a tetrahydrofuran ring, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-chloroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.
Introduction of the methylthio group: The phenyl ring can be functionalized with a methylthio group through a nucleophilic substitution reaction using methylthiolate.
Attachment of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction with a suitable leaving group, such as a halide.
Final coupling: The final step involves coupling the benzo[d]thiazole and phenyl rings with the tetrahydrofuran ring through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and sulfones: From oxidation of the methylthio group.
Amines: From reduction of nitro groups.
Substituted benzo[d]thiazoles: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can intercalate with DNA, while the methylthio group can participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the methylthio and tetrahydrofuran groups.
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methylthio group.
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Lacks the tetrahydrofuran ring.
Uniqueness
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility and bioavailability. The combination of the benzo[d]thiazole and phenyl rings with the methylthio group provides a distinct set of chemical properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c1-27-16-9-7-14(8-10-16)12-19(25)24(13-15-4-3-11-26-15)21-23-20-17(22)5-2-6-18(20)28-21/h2,5-10,15H,3-4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOYVFAIXWYPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyridazin-3-amine](/img/structure/B2776412.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2776415.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)


![N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2776431.png)
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/new.no-structure.jpg)
